molecular formula C19H21N3O3 B2362619 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1210705-99-9

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2362619
CAS No.: 1210705-99-9
M. Wt: 339.395
InChI Key: AAEIRGQCVXMJMM-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 4-methoxybenzylamine with 3-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(4-Hydroxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea.

    Reduction: Formation of 1-(4-Methoxybenzyl)-3-(3-(2-hydroxypyrrolidin-1-yl)phenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)amide: Similar structure but with an amide group instead of a urea group.

Uniqueness

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl and oxopyrrolidinyl groups may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)13-20-19(24)21-15-4-2-5-16(12-15)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIRGQCVXMJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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